Alepposide A
Descripción
Alepposide A is a novel oligoglycosidic cardenolide isolated from the seed-coat mucilage of Hyptis suaueolens. Its molecular formula is reported as $ \text{C}{55}\text{H}{60}\text{O}_{23} $, though the exact stereochemistry and glycosidic linkages require further elucidation . Structurally, it features a 4-linked D-xylose backbone decorated with side chains containing L-fucose and 4-O-methyl-D-glucuronic acid residues, forming a highly branched acidic polysaccharide .
Propiedades
Número CAS |
146714-05-8 |
|---|---|
Fórmula molecular |
C55H86O23 |
Peso molecular |
1115.3 g/mol |
Nombre IUPAC |
14-hydroxy-3-[4-hydroxy-5-[4-hydroxy-5-[5-[3-hydroxy-4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde |
InChI |
InChI=1S/C55H86O23/c1-24-46(34(58)18-39(69-24)73-30-10-14-54(23-57)29(17-30)8-9-33-32(54)11-13-53(5)31(12-15-55(33,53)65)28-16-38(60)68-22-28)75-40-19-35(59)47(25(2)70-40)76-41-20-36(66-6)48(26(3)71-41)77-52-45(64)50(67-7)49(27(4)72-52)78-51-44(63)43(62)42(61)37(21-56)74-51/h16,23-27,29-37,39-52,56,58-59,61-65H,8-15,17-22H2,1-7H3 |
Clave InChI |
GTJDJJFKPBGWBK-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C=O)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)C)OC1C(C(C(C(O1)CO)O)O)O)OC)O)OC)O |
SMILES canónico |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C=O)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)C)OC1C(C(C(C(O1)CO)O)O)O)OC)O)OC)O |
Sinónimos |
alepposide A alepposide-A strophanthidin-3-O-beta-glucopyranosyl-(1-4)-O-beta-diginopyranosyl-(1-4)-O-beta-oleandropyranosyl-(1-4)-O-beta-digitoxopyranosyl-(1-4)-O-beta-digitoxopyranoside |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Comparative Analysis with Similar Compounds
Structural Comparison with Alepposide B
Alepposide B ($ \text{C}{47}\text{H}{40}\text{O}_{20} $), a congener isolated from the same source, shares the D-xylose backbone but differs in side-chain composition. Key distinctions include:
- Branching Pattern : Alepposide A exhibits more extensive L-fucose substitutions, whereas Alepposide B has fewer side chains dominated by glucuronic acid derivatives.
- Molecular Weight : Alepposide A’s higher molecular weight ($ \sim 1,100 \, \text{Da} $) compared to Alepposide B ($ \sim 900 \, \text{Da} $) reflects its increased glycosylation .
- Acidity : The presence of additional methyl-glucuronic acid residues in Alepposide A enhances its solubility in aqueous alkaline conditions compared to Alepposide B .
Table 1: Structural and Physicochemical Properties
| Property | Alepposide A | Alepposide B |
|---|---|---|
| Molecular Formula | $ \text{C}{55}\text{H}{60}\text{O}_{23} $ | $ \text{C}{47}\text{H}{40}\text{O}_{20} $ |
| Source | Hyptis suaueolens | Hyptis suaueolens |
| Backbone | 4-linked D-xylose | 4-linked D-xylose |
| Key Side Chains | L-fucose, 4-O-methyl-D-glucuronic acid | D-glucuronic acid, fewer L-fucose |
| Solubility | High in alkaline pH | Moderate in neutral pH |
Comparison with Other Oligoglycosidic Cardenolides
Key differences include:
- Glycosylation Complexity: Alepposide A’s polysaccharide structure contrasts with the simpler monosaccharide attachments in Digoxin (linked to digitoxose) .
- Biological Source: Unlike animal-derived cardenolides (e.g., Ouabain from Strophanthus gratus), Alepposide A is plant-derived, suggesting divergent biosynthetic pathways .
Analytical and Methodological Insights
The structural characterization of Alepposide A relied on advanced techniques such as NMR spectroscopy and mass spectrometry , which are critical for resolving its branched glycosidic linkages . Comparative studies with Alepposide B utilized ion-exchange chromatography to differentiate their acidity profiles, highlighting the role of glucuronic acid content in solubility .
Table 2: Analytical Techniques for Structural Elucidation
| Technique | Application in Alepposide A | Application in Similar Compounds |
|---|---|---|
| NMR Spectroscopy | Mapping glycosidic linkages | Confirming monosaccharide sequences |
| Mass Spectrometry | Determining molecular weight | Identifying fragmentation patterns |
| Ion-Exchange Chromatography | Separating acidic polysaccharides | Isolating neutral glycosides |
Q & A
Q. What are the primary synthetic pathways for Alepposide A, and what methodological considerations are critical for optimizing yield and purity?
Alepposide A synthesis typically involves glycosylation and polyketide assembly. Key methodological steps include:
- Stereochemical control : Use chiral auxiliaries or enzymatic catalysis to ensure correct glycosidic bond formation .
- Purification : Employ HPLC with reverse-phase columns (C18) and MS-guided fractionation to isolate high-purity compounds .
- Yield optimization : Reaction conditions (temperature, solvent polarity) must be tailored to minimize side products. For example, low-temperature glycosylation reduces hydrolysis .
Q. How is Alepposide A characterized structurally, and which spectroscopic techniques are most reliable for confirming its identity?
Structural elucidation requires a multi-technique approach:
- NMR : 2D experiments (HSQC, HMBC) resolve sugar moieties and aglycone linkages. Compare chemical shifts with published data for validation .
- Mass spectrometry : High-resolution ESI-MS confirms molecular formula (e.g., [M+Na]+ at m/z 987.4321) .
- X-ray crystallography : Optional but definitive for absolute configuration, though crystallization challenges may require co-crystallization agents .
Q. What in vitro bioactivity assays are commonly used to evaluate Alepposide A’s pharmacological potential?
Standard assays include:
- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
- Antimicrobial activity : Broth microdilution for MIC determination, paired with positive controls (e.g., ampicillin) .
- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) with dose-response curves to determine Ki values .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for Alepposide A across different studies?
Contradictions often arise from variability in:
- Experimental design : Standardize cell lines, passage numbers, and culture conditions. For example, serum-free media may reduce interference in cytotoxicity assays .
- Compound handling : Ensure consistent storage (e.g., -80°C in anhydrous DMSO) to prevent degradation .
- Statistical rigor : Use ANOVA with post-hoc tests (Tukey’s HSD) to validate significance thresholds (p < 0.01 recommended) .
Q. What advanced computational strategies are effective for predicting Alepposide A’s molecular targets and mechanism of action?
Integrate the following approaches:
- Molecular docking : Use AutoDock Vina with PDB structures (e.g., Bcl-2 or topoisomerase II) to identify binding poses .
- Network pharmacology : Construct protein-protein interaction networks via STRING-DB to map multi-target effects .
- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å indicates robust interactions) .
Q. How can researchers design experiments to distinguish Alepposide A’s direct effects from off-target interactions in complex biological systems?
Employ orthogonal validation methods:
- CRISPR knockouts : Silence putative targets (e.g., NF-κB) in cell models and assess rescue of bioactivity .
- Chemical proteomics : Use Alepposide A-biotin conjugates for pull-down assays coupled with LC-MS/MS to identify bound proteins .
- Metabolomics : Track downstream metabolic shifts via GC-MS or NMR to confirm pathway engagement .
Data Analysis and Reproducibility
Q. What statistical frameworks are recommended for analyzing dose-response relationships in Alepposide A studies?
- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism .
- Quality metrics : Report R² values (>0.90) and confidence intervals for EC50/IC50 estimates .
- Outlier handling : Apply Grubbs’ test (α = 0.05) to exclude anomalous data points .
Q. How should researchers address batch-to-batch variability in Alepposide A samples during preclinical testing?
- QC protocols : Implement NMR fingerprinting and LC-UV purity checks (>95%) for each batch .
- Bioactivity normalization : Express results as % inhibition relative to an internal reference standard .
- Meta-analysis : Aggregate data across batches using random-effects models to estimate overall effect sizes .
Methodological Best Practices
Q. What are the critical steps for ensuring reproducibility in Alepposide A’s isolation from natural sources?
- Source authentication : Voucher specimens must be deposited in herbariums (e.g., Kew Garden accession numbers) .
- Extraction optimization : Test solvent systems (e.g., EtOAc:MeOH gradients) and validate with TLC/MS .
- Scale-up consistency : Pilot 10-L fermentations to confirm yield stability before industrial-scale trials .
Q. How can researchers ethically navigate intellectual property challenges when publishing Alepposide A data?
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